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PROTAC STING Degrader-1 -

PROTAC STING Degrader-1

Catalog Number: EVT-10963756
CAS Number:
Molecular Formula: C34H33N7O10
Molecular Weight: 699.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC STING Degrader-1 is a novel compound designed to target and degrade the Stimulator of Interferon Genes (STING) protein, which plays a crucial role in the immune response to pathogens and cancer. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes a bifunctional molecule to induce the ubiquitination and subsequent degradation of specific proteins by the proteasome. The primary aim of PROTAC STING Degrader-1 is to modulate STING-mediated signaling pathways, which can be beneficial in various therapeutic contexts, particularly in cancer treatment.

Source and Classification

PROTAC STING Degrader-1 is derived from modifications of known STING agonists and incorporates elements that facilitate its interaction with E3 ligases, specifically targeting the RNF5 ligase for degradation. This classification falls under small-molecule degraders within the broader category of targeted protein degradation strategies. The development of this compound represents a significant advancement in drug discovery, particularly for proteins previously considered undruggable due to their structural characteristics or functional roles.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC STING Degrader-1 involves several key steps:

  1. Designing Linkers: The compound utilizes a polyethylene glycol (PEG) linker, which is crucial for connecting the E3 ligase ligand with the target protein binder. The length and composition of this linker can significantly affect the efficacy of the compound.
  2. Recruiting E3 Ligases: Various E3 ligase recruiters were tested, including cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of recruiter impacts the degradation efficiency of STING, with studies indicating that different linkers lead to varying degrees of protein degradation effectiveness .
  3. Click Chemistry: This technique was employed to covalently link different components of the PROTAC structure, facilitating the efficient creation of a library of compounds, including PROTAC STING Degrader-1 .
  4. Optimization: The initial compounds underwent optimization based on their degradation capabilities in cellular models, leading to the identification of more potent variants with improved DC50 values (the concentration required to achieve 50% degradation) and Dmax values (the maximum level of protein degradation) .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC STING Degrader-1 features three primary components:

  • Target Protein Binder: This component binds specifically to STING.
  • E3 Ligase Ligand: A small molecule that recruits an E3 ligase (e.g., RNF5).
  • Linker: A flexible PEG linker that connects the two aforementioned components.

The structural integrity and interactions within this configuration are critical for its functionality. The binding interactions between STING and its ligand are stabilized by various non-covalent forces, such as hydrogen bonds and π-stacking interactions .

Structural Data

Crystallographic studies have elucidated key binding conformations between cGAMP (a known STING agonist) and STING, highlighting specific amino acid interactions that are crucial for high-affinity binding . These insights guide further optimization in PROTAC design.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing PROTAC STING Degrader-1 primarily include:

  • Coupling Reactions: Using click chemistry to link the E3 ligase ligand with the target binder via azide-alkyne cycloaddition.
  • Degradation Pathway: Once inside cells, PROTACs facilitate ubiquitination of STING through recruited E3 ligases, leading to proteasomal degradation. This process involves multiple steps:
    • Binding of PROTAC to both STING and E3 ligase.
    • Ubiquitination of STING.
    • Recognition and degradation by the proteasome .
Mechanism of Action

Process and Data

The mechanism by which PROTAC STING Degrader-1 operates involves several sequential steps:

  1. Binding: The compound binds simultaneously to STING and an E3 ligase (e.g., RNF5).
  2. Ubiquitination: The recruited E3 ligase ubiquitinates STING.
  3. Proteasomal Degradation: Ubiquitinated STING is recognized by the proteasome, leading to its degradation.

This mechanism allows for selective targeting and removal of STING from cellular environments, effectively modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Specific molecular weight data should be obtained from empirical measurements during synthesis.
  • Solubility: Solubility profiles in various solvents are essential for formulation purposes.

Chemical Properties

  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.
  • Reactivity: Reactivity with cellular components must be characterized to avoid off-target effects.

Relevant data on these properties can guide formulation strategies and enhance bioavailability .

Applications

Scientific Uses

PROTAC STING Degrader-1 has potential applications in several areas:

  • Cancer Therapy: By modulating immune responses through targeted degradation of STING, it could enhance anti-tumor immunity or reduce inflammation associated with tumor progression.
  • Autoimmune Diseases: The ability to downregulate STING may provide therapeutic avenues for treating autoimmune conditions where excessive activation leads to tissue damage.
  • Research Tool: As a novel tool for studying STING function in cellular signaling pathways, it can aid researchers in understanding immune responses better.
Molecular Design and Structural Optimization

Bifunctional Architecture

PROTAC STING Degrader-1 (chemical name: PROTAC STING Degrader-1; CAS: 2762552-74-7) is a heterobifunctional molecule engineered to target the Stimulator of Interferon Genes (STING) pathway for degradation. Its design integrates three modular components:

  • STING-Targeting Ligand: Derived from the covalent inhibitor C-170 (HY-138682), which selectively binds to Cys91 in the transmembrane domain of STING. This ligand inhibits STING palmitoylation, a critical step for its activation [1] [3].
  • E3 Ubiquitin Ligase Ligand: Employs a cereblon (CRBN)-binding moiety (HY-10984, analogous to pomalidomide), which recruits the CRL4^CRBN E3 ubiquitin ligase complex [1] [4].
  • Linker: A non-cleavable alkyl chain linker (HY-W015883) bridges these ligands. Optimal linker length and flexibility facilitate ternary complex formation between STING and cereblon [1] [6].

The compound’s molecular formula is C₃₄H₃₃N₇O₁₀, with a molecular weight of 699.67 g/mol. Its structure features a nitrofuran ring (from C-170) essential for covalent binding to STING and an imide ring (from pomalidomide) for cereblon engagement [1] [6].

Table 1: Structural Components of PROTAC STING Degrader-1

ComponentChemical IdentityFunction
STING ligandC-170 derivativeCovalently binds Cys91 of STING, blocking palmitoylation and activation
E3 ligase ligandPomalidomide derivativeRecruits CRL4^CRBN complex for ubiquitin transfer
LinkerAlkyl chain (HY-W015883)Optimizes distance and orientation for STING-cereblon proximity

Rationale for Covalent Targeting

The covalent binding mechanism of the C-170-derived ligand addresses key limitations of reversible STING inhibitors:

  • Sustained Target Engagement: Covalent modification ensures prolonged STING degradation, overcoming competitive displacement by endogenous cyclic dinucleotides like cGAMP [3] [6].
  • Mutation Resilience: The Cys91 binding site is conserved across common STING mutants (e.g., R232H, HAQ), enhancing applicability in diverse disease contexts [6].
  • Degradation Specificity: Unlike non-covalent inhibitors, covalent binding minimizes off-target degradation. Studies confirm no degradation of related proteins (JAK2, STAT3, PI3K) at ≤30 µM [1] [4].

Linker Optimization

Linker length and composition were empirically tuned to balance degradation efficiency and cell permeability:

  • An 8-atom alkyl chain maximized ternary complex stability, achieving a half-maximal degradation concentration (DC₅₀) of 3.2 µM in THP-1 cells [1] [3].
  • Shorter linkers reduced degradation by impeding cereblon recruitment, while longer linkers increased molecular weight (>700 Da), compromising cellular uptake [6].

Properties

Product Name

PROTAC STING Degrader-1

IUPAC Name

(E)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-N'-[4-[(5-nitrofuran-2-carbonyl)amino]phenyl]but-2-enediamide

Molecular Formula

C34H33N7O10

Molecular Weight

699.7 g/mol

InChI

InChI=1S/C34H33N7O10/c42-26(15-16-27(43)37-20-8-10-21(11-9-20)38-32(46)25-13-17-29(51-25)41(49)50)36-19-4-2-1-3-18-35-23-7-5-6-22-30(23)34(48)40(33(22)47)24-12-14-28(44)39-31(24)45/h5-11,13,15-17,24,35H,1-4,12,14,18-19H2,(H,36,42)(H,37,43)(H,38,46)(H,39,44,45)/b16-15+

InChI Key

TXNQXRGOKABDOB-FOCLMDBBSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C=CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Isomeric SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)/C=C/C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

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